molecular formula C24H23N5O6 B131130 Streptonigrone-2'-imine CAS No. 143139-76-8

Streptonigrone-2'-imine

Cat. No. B131130
M. Wt: 477.5 g/mol
InChI Key: RRXBQPIAZQVIQO-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptonigrone-2'-imine (SNI) is a natural product isolated from the soil bacterium Streptomyces sp. SNI has been found to exhibit promising biological activities, including cytotoxicity against cancer cells, anti-inflammatory effects, and antibacterial properties.

Mechanism Of Action

The mechanism of action of Streptonigrone-2'-imine is not fully understood. However, studies have shown that Streptonigrone-2'-imine induces apoptosis in cancer cells by activating the caspase cascade. Streptonigrone-2'-imine has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. The antibacterial activity of Streptonigrone-2'-imine is thought to be due to its ability to disrupt bacterial cell membranes.

Biochemical And Physiological Effects

Streptonigrone-2'-imine has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Streptonigrone-2'-imine has also been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammation. Additionally, Streptonigrone-2'-imine has been found to disrupt bacterial cell membranes, leading to bacterial death.

Advantages And Limitations For Lab Experiments

One of the advantages of Streptonigrone-2'-imine is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of anticancer drugs. Additionally, Streptonigrone-2'-imine has shown antibacterial activity against Gram-positive bacteria, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of Streptonigrone-2'-imine is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Streptonigrone-2'-imine. One direction is the development of Streptonigrone-2'-imine derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the mechanism of action of Streptonigrone-2'-imine in more detail. Additionally, the potential of Streptonigrone-2'-imine as a lead compound for the development of new anticancer and antibacterial drugs can be explored further.
Conclusion
In conclusion, Streptonigrone-2'-imine is a natural product with promising biological activities, including cytotoxicity against cancer cells, anti-inflammatory effects, and antibacterial properties. The synthesis of Streptonigrone-2'-imine involves the isolation of the compound from the Streptomyces sp. culture broth. Streptonigrone-2'-imine has been extensively studied for its biological activities, and its mechanism of action is not fully understood. Streptonigrone-2'-imine has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the study of Streptonigrone-2'-imine have been identified.

Synthesis Methods

The synthesis of Streptonigrone-2'-imine involves the isolation of the compound from the Streptomyces sp. culture broth. The isolation process includes extraction, purification, and characterization. The extraction is carried out using organic solvents such as ethyl acetate, followed by purification using chromatographic techniques such as silica gel column chromatography. The final step involves the characterization of the compound using spectroscopic methods such as NMR and mass spectrometry.

Scientific Research Applications

Streptonigrone-2'-imine has been extensively studied for its biological activities. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including human colon adenocarcinoma, breast cancer, and lung cancer. Streptonigrone-2'-imine has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Streptonigrone-2'-imine has shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

properties

CAS RN

143139-76-8

Product Name

Streptonigrone-2'-imine

Molecular Formula

C24H23N5O6

Molecular Weight

477.5 g/mol

IUPAC Name

7-amino-2-[3,6-diamino-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methylpyridin-2-yl]-6-methoxyquinoline-5,8-dione

InChI

InChI=1S/C24H23N5O6/c1-9-14(10-6-8-13(33-2)22(34-3)19(10)30)15(25)18(29-24(9)27)12-7-5-11-17(28-12)21(32)16(26)23(35-4)20(11)31/h5-8,30H,25-26H2,1-4H3,(H2,27,29)

InChI Key

RRXBQPIAZQVIQO-UVTDQMKNSA-N

Isomeric SMILES

CC\1=C(NC(=C(/C1=C\2/C=CC(=C(C2=O)OC)OC)N)C3=NC4=C(C=C3)C(=O)C(=C(C4=O)N)OC)N

SMILES

CC1=C(C(=C(N=C1N)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O

Canonical SMILES

CC1=C(C(=C(N=C1N)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O

synonyms

2'-decarboxy-2'-aminostreptonigrin
streptonigrone-2'-imine

Origin of Product

United States

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